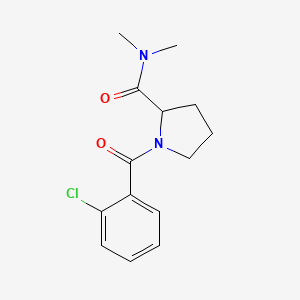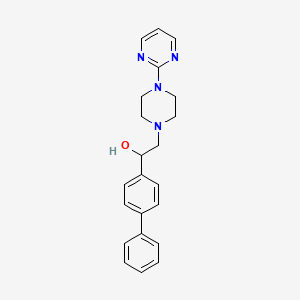![molecular formula C13H24N2O3 B7563637 N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential in cancer treatment.
Mecanismo De Acción
N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that stimulate the immune system. N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide specifically targets cells that have a high level of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels in tumors. By targeting VEGF, N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide can cut off the blood supply to tumors, leading to their death.
Biochemical and Physiological Effects:
N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It can increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in the immune response. N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide can also increase the permeability of blood vessels in tumors, allowing immune cells to more easily access cancer cells. In addition, N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide in lab experiments is that it has been extensively studied and has shown promising results in animal models. However, N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide has also been shown to have varying effectiveness depending on the type of cancer and the stage of the disease. In addition, N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide can have toxic side effects, such as liver damage, at high doses.
Direcciones Futuras
Future research on N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide could focus on improving its effectiveness and reducing its toxic side effects. Researchers could also investigate the potential of N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another area of research could be the development of new analogs of N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide with improved properties. Finally, researchers could investigate the potential of N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide in other diseases, such as autoimmune disorders or infectious diseases.
In conclusion, N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide is a synthetic compound that has shown promising results in cancer treatment through its activation of the immune system and inhibition of blood vessel growth in tumors. While there are limitations to its effectiveness and potential toxic side effects, further research on N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide could lead to new and improved cancer treatments.
Métodos De Síntesis
N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone, followed by the addition of acetic anhydride and hydrolysis to yield the final product.
Aplicaciones Científicas De Investigación
N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide has also been investigated for its potential to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-8(2)12(14-11(5)16)13(17)15-6-9(3)18-10(4)7-15/h8-10,12H,6-7H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZTOMARNTHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexylsulfanyl-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7563554.png)
![2-Methyl-1-[methyl(naphthalen-1-ylmethyl)amino]propan-2-ol](/img/structure/B7563556.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![6-[1-(1,3-dimethylpyrazole-4-carbonyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7563569.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7563574.png)
![2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7563583.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)



![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)
